molecular formula C12H22N2O2 B3395186 Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate CAS No. 194032-39-8

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Cat. No.: B3395186
CAS No.: 194032-39-8
M. Wt: 226.32 g/mol
InChI Key: IHTTXKKKRHFNJF-UHFFFAOYSA-N
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Description

Tert-butyl 3,6-diazabicyclo[322]nonane-3-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a bicyclic compound containing nitrogen atoms, which makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.2]nonane with a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new tert-butyl derivatives .

Scientific Research Applications

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
  • Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Uniqueness

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTTXKKKRHFNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181269
Record name 1,1-Dimethylethyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-39-8
Record name 1,1-Dimethylethyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194032-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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